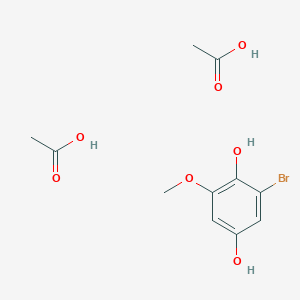
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is an organic compound that combines the properties of acetic acid and a brominated methoxybenzene diol This compound is of interest due to its unique chemical structure, which includes a bromine atom, a methoxy group, and two hydroxyl groups on a benzene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-6-methoxybenzene-1,4-diol typically involves the bromination of 6-methoxybenzene-1,4-diol followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The acetylation step involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically performed at room temperature under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: De-brominated methoxybenzene diol.
Substitution: Amino or thiol-substituted methoxybenzene diols.
Scientific Research Applications
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties, due to the presence of hydroxyl and methoxy groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of acetic acid;2-bromo-6-methoxybenzene-1,4-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-chloro-6-methoxybenzene-1,4-diol: Similar structure but with a chlorine atom instead of bromine.
Acetic acid;2-bromo-4-methoxybenzene-1,6-diol: Similar structure but with different positions of the methoxy and hydroxyl groups.
Acetic acid;2-bromo-6-methoxybenzene-1,2-diol: Similar structure but with different positions of the hydroxyl groups.
Uniqueness
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups on the benzene ring, along with the acetic acid moiety, provides a distinct set of chemical properties that can be exploited in various applications.
Properties
CAS No. |
23149-37-3 |
|---|---|
Molecular Formula |
C11H15BrO7 |
Molecular Weight |
339.14 g/mol |
IUPAC Name |
acetic acid;2-bromo-6-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO3.2C2H4O2/c1-11-6-3-4(9)2-5(8)7(6)10;2*1-2(3)4/h2-3,9-10H,1H3;2*1H3,(H,3,4) |
InChI Key |
PWLHNAVZBRQENB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=C(C(=CC(=C1)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















